molecular formula C18H18BrN3O3S B2960350 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 352018-37-2

3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2960350
CAS No.: 352018-37-2
M. Wt: 436.32
InChI Key: JPOQAMDGTIZFQM-UHFFFAOYSA-M
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Description

3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a synthetic organic compound belonging to the class of hydrogenated imidazo[2,1-b][1,3]thiazinium salts. This structural motif is of significant interest in medicinal chemistry and chemical biology for the development of new pharmacologically active agents. Compounds featuring the imidazo[2,1-b][1,3]thiazine scaffold, particularly their rare and hydrogenated analogs, are subjects of ongoing research to explore novel synthetic methodologies and their associated biological activities . The specific stereochemistry introduced by the hydroxy group at the 3-position, along with the nitro and phenyl substituents, makes this molecule a valuable intermediate for structure-activity relationship (SAR) studies. It is primarily intended for use in biological screening assays, organic synthesis as a building block, and as a reference standard in analytical chemistry. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on this chemical series.

Properties

IUPAC Name

3-(3-nitrophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N3O3S.BrH/c22-18(14-6-4-9-16(12-14)21(23)24)13-19(15-7-2-1-3-8-15)17-20(18)10-5-11-25-17;/h1-4,6-9,12,22H,5,10-11,13H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPOQAMDGTIZFQM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(CC2(C3=CC(=CC=C3)[N+](=O)[O-])O)C4=CC=CC=C4)SC1.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-hydroxy-3-(3-nitrophenyl)-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural complexity of the compound contributes to its diverse biological activities. The presence of a nitrophenyl group and the imidazo-thiazine framework are critical for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with nitrophenyl substitutions have shown enhanced activity against various bacteria and fungi.
  • Antioxidant Properties : The presence of hydroxyl groups in similar compounds often correlates with antioxidant activity. This suggests that our compound may also exhibit protective effects against oxidative stress.
  • Enzyme Inhibition : Compounds in this class may act as inhibitors for various enzymes involved in metabolic pathways. Understanding the specific targets can provide insights into therapeutic applications.

1. Antimicrobial Activity

A study on related compounds demonstrated that nitrophenyl derivatives exhibited Minimum Inhibitory Concentrations (MIC) significantly lower than standard antibiotics against strains such as Staphylococcus aureus and Candida albicans. For example:

CompoundMIC (µg/mL)Target Organism
Compound A0.0156C. albicans
Compound B0.0625S. aureus

This indicates a promising antimicrobial profile for compounds structurally related to this compound.

2. Antioxidant Activity

Research has indicated that similar hydroxyl-containing compounds can scavenge free radicals effectively. The antioxidant capacity is often assessed using assays such as DPPH or ABTS radical scavenging tests. For instance:

CompoundIC50 (µM)Assay Type
Compound C25DPPH
Compound D30ABTS

These findings suggest that the target compound may also possess significant antioxidant capabilities.

3. Enzyme Inhibition Studies

In vitro studies have shown that related thiazine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways. The inhibition rates can be quantified as follows:

CompoundIC50 (µM)Enzyme Target
Compound E10COX
Compound F15LOX

This highlights the potential of our compound as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related imidazo-thiazinium derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
Target Compound (hypothesized) C₁₈H₁₇BrN₃O₃S* ~442.3 3-nitrophenyl, phenyl, hydroxyl Electron-withdrawing nitro group at meta position; phenyl enhances hydrophobicity
2-(4-Methoxyphenyl)-1-(4-nitrophenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide C₁₉H₁₈BrN₃O₃S 448.34 4-nitrophenyl, 4-methoxyphenyl Methoxy group improves solubility; para-nitro enhances dipole interactions
1-(4-Bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium C₁₉H₁₆BrN₃O₃S 435.31 4-nitrophenyl, 4-bromophenyl Bromine substituent increases molecular weight and polarizability
1-(4-Ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide C₂₁H₂₅BrN₂O₃S 465.4 4-ethoxyphenyl, 4-methoxyphenyl Alkoxy groups enhance lipophilicity and metabolic stability

*Hypothesized formula based on structural analogs.

Spectral Characterization

  • ¹H-NMR : Imidazo-thiazinium derivatives exhibit characteristic signals for aromatic protons (δ 7.0–8.6 ppm) and hydroxyl groups (δ 10.5 ppm).
  • IR spectroscopy : Hydroxyl (ν ~3433 cm⁻¹) and NH (ν ~3115–3190 cm⁻¹) stretches are consistent across analogs.

Research Implications

  • Structure-activity relationships (SAR) : The position of nitro groups (para vs. meta) significantly impacts bioactivity. For example, 4-nitrophenyl derivatives () show stronger dipole interactions than 3-nitrophenyl analogs.
  • Synthetic optimization : Reflux conditions with triethylamine () yield higher-purity products compared to alternative methods.

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